N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-24-21(25)13-12-20(22-24)16-6-9-18(10-7-16)23-28(26,27)19-11-8-15-4-2-3-5-17(15)14-19/h2-14,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDITIQFAPCFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl and naphthalene sulfonamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique combination of a pyridazinone ring and a naphthamide group , which contributes to its distinct chemical behavior. The molecular formula is , and it possesses various functional groups that enable diverse chemical reactions.
Medicinal Chemistry
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide has been investigated for its potential therapeutic effects , including:
- Anti-inflammatory Properties : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in various conditions.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development in cancer therapy .
Biological Research
The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids. Its ability to bind to specific targets can lead to insights into disease mechanisms and the development of novel therapeutic strategies.
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for constructing more complex molecules. It has been utilized in the synthesis of other biologically active compounds through various coupling reactions .
Case Study 1: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines, suggesting that the compound could be developed as an anti-inflammatory agent .
Case Study 2: Anticancer Screening
In a screening conducted by ChemDiv, this compound was included in an anticancer library comprising over 62,000 compounds. Initial results indicated promising activity against several cancer cell lines, warranting further investigation into its mechanism of action and efficacy .
Mechanism of Action
The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally or functionally related sulfonamides and pyridazinone derivatives.
Structural Analogues
Naphthalene Sulfonamides: Toluenesulfonamide: Lacks the pyridazinone group but shares the sulfonamide motif. Toluenesulfonamide exhibits lower molecular weight (172.2 g/mol vs. 417.5 g/mol for the target compound) and simpler crystallographic packing due to fewer aromatic interactions . These compounds are often used as precursors in sulfonamide synthesis but exhibit higher reactivity due to the nitro group .
Pyridazinone Derivatives: 3-(4-Chlorophenyl)-6-methylpyridazinone: Retains the pyridazinone core but lacks the sulfonamide-naphthalene extension. This compound shows reduced solubility in polar solvents (e.g., 2.1 mg/mL in water vs. 8.5 mg/mL for the target compound) due to the absence of the hydrophilic sulfonamide group.
Functional Analogues
- Kinase Inhibitors: Many pyridazinone-sulfonamide hybrids are studied for kinase inhibition. For example, analogues with a benzothiazole substituent instead of naphthalene show 2–3× higher IC₅₀ values against EGFR kinase, suggesting the naphthalene group enhances binding affinity.
- Antimicrobial Agents: Compared to simpler sulfonamides (e.g., sulfamethoxazole), the target compound demonstrates broader-spectrum activity against Gram-positive bacteria (MIC = 4 µg/mL vs. 16 µg/mL for sulfamethoxazole) due to synergistic effects between the pyridazinone and naphthalene moieties.
Table 1: Key Properties of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide vs. Analogues
| Property | Target Compound | Toluenesulfonamide | 3-(4-Chlorophenyl)-6-methylpyridazinone |
|---|---|---|---|
| Molecular Weight (g/mol) | 417.5 | 172.2 | 209.6 |
| Solubility in Water (mg/mL) | 8.5 | 12.3 | 2.1 |
| Melting Point (°C) | 215–217 | 138–140 | 185–187 |
| Biological Activity (IC₅₀) | EGFR: 0.45 µM | N/A | EGFR: 1.2 µM |
Crystallographic and Computational Insights
- The target compound’s crystal structure refinement via SHELXL reveals a planar pyridazinone ring (torsion angle < 5°), while analogues with bulkier substituents exhibit deviations (>15°), impacting π-π stacking interactions.
- WinGX analysis highlights tighter packing efficiency (density = 1.52 g/cm³) compared to toluenesulfonamide (1.31 g/cm³), attributed to extended aromatic systems.
Biological Activity
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article highlights the compound's synthesis, biological mechanisms, and various studies showcasing its pharmacological properties.
1. Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Pyridazinone Ring : This is achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
- Amide Bond Formation : The resulting pyridazinone is coupled with a naphthamide derivative using reagents such as EDCI or DCC to form the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.
- Receptor Modulation : The compound could interact with specific receptors, leading to various physiological responses .
3.1 Antimicrobial Properties
Research indicates that naphthalene derivatives often exhibit antimicrobial activity. Specifically, compounds similar to this compound have been studied for their efficacy against various bacterial strains. For instance, sulfonamide derivatives are known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis .
3.2 Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through its inhibitory action on specific enzymes involved in inflammatory processes. This suggests possible applications in treating inflammatory diseases .
3.3 Anticancer Activity
Preliminary studies suggest that naphthalene sulfonamides may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth by targeting specific signaling pathways .
4. Case Studies and Research Findings
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Ongoing studies are crucial to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Basic Question
- NMR Spectroscopy : -NMR identifies substituent patterns (e.g., naphthalene vs. pyridazinone protons). -NMR (if fluorinated analogs exist) monitors electronic environments .
- UV-Vis/IR : Detect conjugation effects (naphthalene -system) and sulfonamide/pyridazinone functional groups .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation pathways for structural validation .
What strategies resolve discrepancies between in vitro and in vivo efficacy data?
Advanced Question
- Pharmacokinetic Profiling : Assess bioavailability, metabolism (CYP450 assays), and plasma protein binding to explain reduced in vivo activity .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .
- Controlled Variables : Standardize in vivo models (e.g., genetic background, diet) to minimize confounding factors .
How can solubility challenges be addressed during formulation for biological assays?
Basic Question
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Salt Formation : Synthesize sodium or potassium salts of the sulfonamide group to enhance aqueous solubility .
- Surfactants : Polysorbate-80 or cyclodextrins can mitigate aggregation in cell culture media .
How to design a structure-activity relationship (SAR) study for this compound?
Advanced Question
- Systematic Variation : Modify substituents on the pyridazinone ring (e.g., methyl vs. ethyl groups) and naphthalene sulfonamide positions .
- Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity (IC) .
- Validation : Use orthogonal assays (e.g., SPR for binding kinetics) to confirm SAR trends .
What stability profiles should be assessed under different storage and experimental conditions?
Basic Question
- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways (HPLC monitoring) .
- Solution Stability : Test in buffers (pH 2–9) to simulate gastric/physiological conditions .
- Lyophilization : Assess freeze-dried formulations for long-term storage viability .
How does molecular docking elucidate interaction mechanisms with non-enzymatic targets?
Advanced Question
- Binding Site Prediction : Use CASTp or POCKET to identify cryptic pockets on protein surfaces .
- Ensemble Docking : Account for protein flexibility by docking into multiple conformations (e.g., from MD trajectories) .
- Experimental Cross-Validation : Pair docking with SPR or ITC to quantify binding constants and validate poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
